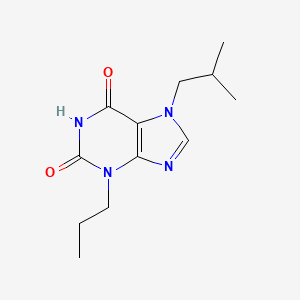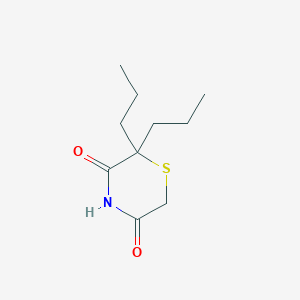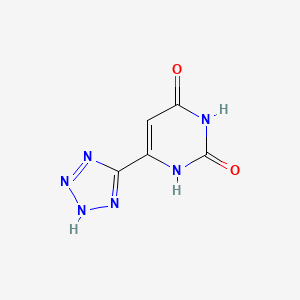
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione is a compound that combines the structural features of tetrazole and pyrimidine. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . Pyrimidines, on the other hand, are essential components of nucleic acids and have significant roles in various biological processes.
准备方法
The synthesis of 6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione can be approached through various methods. One common route involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another method includes the reaction of alcohols and aldehydes, or isocyanides, under specific conditions . Industrial production methods often focus on optimizing yields and minimizing costs, using eco-friendly solvents and moderate reaction conditions .
化学反应分析
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a valuable tool in studying nucleic acid interactions and enzyme mechanisms.
作用机制
The mechanism of action of 6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets. The tetrazole ring can stabilize negative charges through electron delocalization, facilitating receptor-ligand interactions . The pyrimidine ring can interact with nucleic acids and enzymes, influencing biological processes at the molecular level .
相似化合物的比较
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
Tetrazole derivatives: These compounds share similar chemical properties and biological activities.
The uniqueness of this compound lies in its combined structural features of tetrazole and pyrimidine, which provide a versatile platform for various applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
92334-68-4 |
|---|---|
分子式 |
C5H4N6O2 |
分子量 |
180.12 g/mol |
IUPAC 名称 |
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H4N6O2/c12-3-1-2(6-5(13)7-3)4-8-10-11-9-4/h1H,(H2,6,7,12,13)(H,8,9,10,11) |
InChI 键 |
IQZGDJYDPKSVSY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=O)NC1=O)C2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
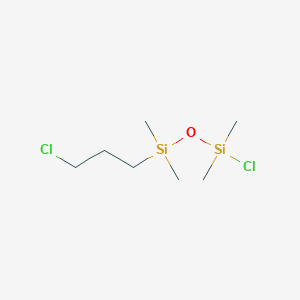
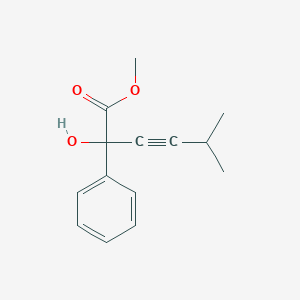
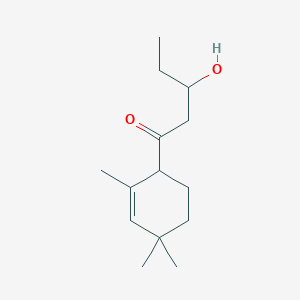
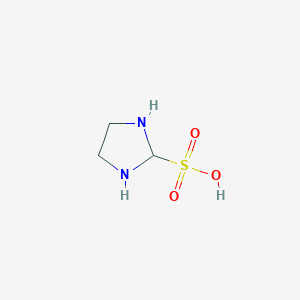
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
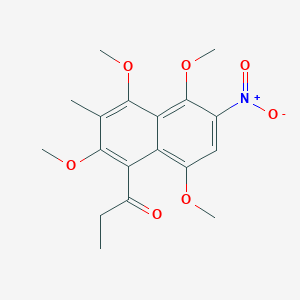
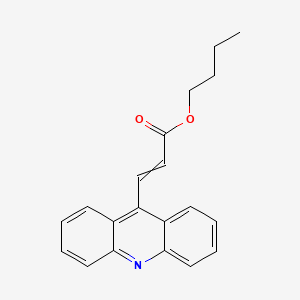
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)
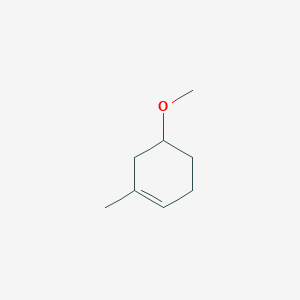
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
